molecular formula C8H16N2O4S B3276271 1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate CAS No. 637739-85-6

1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate

Cat. No.: B3276271
CAS No.: 637739-85-6
M. Wt: 236.29 g/mol
InChI Key: YFHCCUTVYYONGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate is an ionic liquid that has been synthesized and characterized for its potential use as an advanced absorbent material in fossil fuel processing . It is synthesized by a one-step, low-cost method .


Synthesis Analysis

The ionic liquid is synthesized by a one-step method, which is cost-effective . The synthesis involves the addition of 2-methoxyethyl methanesulfonate and 1-methylimidazole .


Molecular Structure Analysis

The structure of this ionic liquid has been verified by -NMR spectroscopy . The molecular formula is C4H10O4S , with an average mass of 154.185 Da .


Chemical Reactions Analysis

This ionic liquid has been tested with respect to carbon dioxide absorption . The solubility of carbon dioxide in the methanesulfonate-based ionic liquids was measured using a high-pressure equilibrium apparatus .

Mechanism of Action

The mechanism of action of this ionic liquid is primarily through its ability to absorb carbon dioxide . The results show that the solubility of carbon dioxide in 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate increases with increasing pressure and decreasing temperature .

Future Directions

The potential future direction for this ionic liquid is its use as an advanced absorbent material in fossil fuel processing . Its ability to absorb carbon dioxide makes it a promising candidate for this application .

Properties

IUPAC Name

methanesulfonate;1-(2-methoxyethyl)-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O.CH4O3S/c1-8-3-4-9(7-8)5-6-10-2;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHCCUTVYYONGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCOC.CS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyethyl)-3-methylimidazolinium methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.